4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 6-methylpyridazin-3-yl intermediate: This step involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl group at the 6-position of the pyridazine ring.
Attachment of the piperidine moiety: The 6-methylpyridazin-3-yl intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the 3-((6-methylpyridazin-3-yl)oxy)piperidine intermediate.
Formation of the imidazol-2(3H)-one ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazol-2(3H)-one ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one: Unique due to its specific functional groups and structural arrangement.
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazol-2(3H)-one ring.
4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-amine: Similar structure but with an amine group instead of the carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-12(18-17-9)22-10-3-2-6-19(8-10)13(20)11-7-15-14(21)16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOYBYLPWUEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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